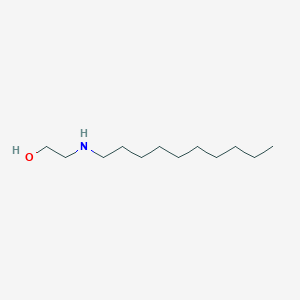

N-Decylaminoethanol

Description

Contextualizing Aminoalcohols in Organic and Medicinal Chemistry

Aminoalcohols are a significant class of organic compounds characterized by the presence of both an amino group and a hydroxyl group. This bifunctionality allows them to participate in a wide array of chemical reactions and interactions, making them valuable building blocks in organic synthesis. um.edu.my Their ability to form hydrogen bonds and act as both nucleophiles and bases contributes to their versatility. um.edu.my In organic chemistry, aminoalcohols are utilized as chiral auxiliaries, ligands in asymmetric catalysis, and as precursors for the synthesis of more complex molecules. researchgate.net

The significance of aminoalcohols extends profoundly into medicinal chemistry, where they are integral structural motifs in numerous biologically active compounds and pharmaceuticals. ontosight.ainortheastern.eduwehi.edu.au The presence of both amino and hydroxyl groups can facilitate interactions with biological targets such as enzymes and receptors. um.edu.my This has led to their incorporation into a variety of therapeutic agents. asianpubs.org For instance, β-amino alcohols are a key feature in many β-blockers used to manage cardiovascular conditions. asianpubs.org The field of medicinal chemistry actively explores the synthesis and modification of aminoalcohol scaffolds to develop new drugs with improved efficacy and selectivity. sciforum.netku.dk

Historical Trajectory and Current Research Status of N-Decylaminoethanol

The study of simple alcohols and their biological effects has roots dating back to the 19th century, with early systematic investigations establishing relationships between molecular structure, such as carbon chain length, and biological activity. nih.gov While the broader class of aminoalcohols has been a subject of extensive research for decades, the specific historical development of this compound is less documented in early literature. um.edu.my Its emergence in research is more recent, largely driven by its utility as a synthetic intermediate.

Current research on this compound is primarily focused on its role as a precursor in the synthesis of more complex molecules of interest. One notable application is its use as an intermediate in the synthesis of Telavancin, a lipoglycopeptide antibiotic. google.com A patent describes a synthesis method for a Telavancin intermediate that involves this compound. google.com Another patent details the use of N-Fmoc-decylaminoethanol, a derivative, in the preparation of glycopeptide phosphonate derivatives with antibacterial activity. googleapis.com Research has also been conducted on the selective N-alkylation of monoethanolamine to produce N-alkylethanolamines, including N-decylethanolamine, for various technical applications. researchgate.net

Rationale and Scholarly Objectives for In-depth this compound Investigation

The primary rationale for the in-depth investigation of this compound stems from its demonstrated utility as a key building block in the synthesis of complex, biologically active molecules. google.comgoogleapis.com Its structural features, combining a lipophilic decyl chain with a hydrophilic aminoalcohol headgroup, make it a valuable synthon.

The main scholarly objectives for studying this compound include:

Optimization of Synthesis: Developing efficient and selective methods for its preparation. Research has explored the regioselective N-monoalkylation of ethanolamine under phase transfer catalysis (PTC) conditions to produce N-decylethanolamine with good yields. researchgate.net

Exploration as a Synthetic Intermediate: Investigating its application in the synthesis of novel compounds. A significant focus has been its role as an intermediate for Telavancin. google.com

Understanding Structure-Activity Relationships: While not a therapeutic agent itself, its incorporation into larger molecules allows researchers to probe how its specific structural components influence the biological activity of the final compound. For instance, it is used in the study of the antileishmanial activity of lipidic amino alcohols. guidechem.com

Chemical and Physical Properties of this compound

This compound, also known as 2-(decylamino)ethanol, is an organic molecule with the chemical formula C12H27NO. nih.gov

Below is a table summarizing some of its key computed chemical and physical properties:

| Property | Value | Source |

| Molecular Weight | 201.35 g/mol | nih.gov |

| IUPAC Name | 2-(decylamino)ethanol | nih.gov |

| CAS Number | 15196-28-8 | nih.gov |

| XLogP3 | 3.6 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 11 | nih.gov |

| Exact Mass | 201.209264485 Da | nih.gov |

| Monoisotopic Mass | 201.209264485 Da | nih.gov |

| Topological Polar Surface Area | 32.3 Ų | nih.gov |

| Heavy Atom Count | 14 | nih.gov |

Synthesis of this compound

One documented method for the synthesis of this compound involves the N-alkylation of monoethanolamine. A study on the selective N-alkylation of monoethanolamine using alkyl bromides under phase transfer catalysis (PTC) conditions has been reported. researchgate.net In this method, the reaction of monoethanolamine with decyl bromide in a "liquid-liquid" system with tetrabutylammonium bromide (TBAB) as the catalyst at 85-90°C for 3 hours yielded N-decylethanolamine. researchgate.net

Another synthesis approach is outlined in a patent for a Telavancin intermediate. google.com This method involves the following steps:

N-decanol is dissolved in dichloromethane.

Triethylamine is added, and the mixture is cooled.

Methanesulfonyl chloride is added dropwise, and the reaction proceeds for 12 hours.

The resulting product can then be used in subsequent reactions. google.com

Properties

IUPAC Name |

2-(decylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h13-14H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNIZPXBKOEEGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398898 | |

| Record name | 2-(decylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15196-28-8 | |

| Record name | 2-(decylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N-decylaminoethanol and Its Analogues

Direct N-Alkylation Approaches to N-Decylaminoethanol

Direct N-alkylation is a fundamental and widely used method for the synthesis of amines. wikipedia.org This approach involves the reaction of an amine with an alkylating agent, typically an alkyl halide. In the context of this compound synthesis, this translates to the reaction of ethanolamine with a decyl halide.

Mono-N-Alkylation Strategies Utilizing Ethanolamine Precursors

The direct mono-N-alkylation of ethanolamine presents a synthetic challenge due to the potential for over-alkylation, leading to the formation of N,N-didecylaminoethanol and even quaternary ammonium salts. wikipedia.orgchemrxiv.org To favor the formation of the desired mono-alkylated product, this compound, specific strategies are employed.

One common approach is to use a large excess of the starting amine, in this case, ethanolamine, relative to the alkylating agent (decyl halide). mdma.ch This stoichiometric imbalance increases the probability that the alkylating agent will react with an unreacted ethanolamine molecule rather than the already formed this compound.

Another strategy involves the use of protecting groups. chemrxiv.org For instance, the amino group of ethanolamine can be temporarily protected with a group like tert-butoxycarbonyl (Boc). The hydroxyl group can then be alkylated, followed by the deprotection of the amino group and subsequent N-alkylation. chemrxiv.org However, a more direct approach is often preferred for simplicity and atom economy.

A reported method for the synthesis of this compound involves the reaction of n-decanol with methanesulfonyl chloride in the presence of triethylamine, followed by reaction with aminoethanol. google.com This two-step, one-pot synthesis first converts the alcohol into a better leaving group (mesylate), which then readily reacts with ethanolamine to yield the target compound.

Regioselectivity and Control of Alkylation in this compound Synthesis

Regioselectivity is a critical aspect of this compound synthesis, as ethanolamine possesses two nucleophilic sites: the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. The N-alkylation is generally favored over O-alkylation due to the higher nucleophilicity of the nitrogen atom compared to the oxygen atom.

Controlling the extent of alkylation to achieve mono-substitution is a significant challenge. chemrxiv.org As the desired this compound is formed, it can compete with the starting ethanolamine for the remaining alkylating agent, leading to the formation of the undesired N,N-didecylaminoethanol. researchgate.net The use of bulky alkylating agents can sterically hinder the second alkylation, thus favoring mono-alkylation.

The choice of base and solvent system also plays a crucial role in controlling the reaction. The use of cesium bases, for example, has been shown to promote mono-N-alkylation of primary amines with high chemoselectivity by suppressing overalkylation. mdma.ch

Influence of Reaction Parameters on this compound Yield and Selectivity

The yield and selectivity of this compound synthesis are highly dependent on several reaction parameters, including the stoichiometry of reactants, reaction temperature, reaction time, and the choice of solvent and catalyst.

Stoichiometry: As previously mentioned, using an excess of ethanolamine is a key strategy to enhance the selectivity for mono-alkylation. mdma.ch Research on the N-alkylation of monoethanolamine has shown that the ratio of reactants significantly impacts the product distribution. researchgate.net

Temperature: The reaction temperature can influence both the reaction rate and the selectivity. Higher temperatures generally lead to faster reaction rates but may also promote side reactions, such as O-alkylation or the formation of byproducts. For instance, in the synthesis of this compound from n-decanol, the initial reaction with methanesulfonyl chloride is controlled at 0°C, and the subsequent reaction with aminoethanol is carried out by heating. google.com

Solvent: The choice of solvent can affect the solubility of the reactants and the transition state, thereby influencing the reaction rate and selectivity. Dichloromethane is a commonly used solvent for the synthesis of this compound. google.com

The following table summarizes the effect of different alkylating agents on the yield of N-alkylation of monoethanolamine in a phase transfer catalysis system, which provides insights applicable to direct alkylation as well.

Table 1: Influence of Alkylating Agent on N-Alkylation of Monoethanolamine

| Alkylating Agent | Yield of Mono-N-Alkylated Product (%) |

|---|---|

| Amyl Bromide | 70.2 |

| Nonyl Bromide | 70.0 |

| Decyl Bromide | 68.2 |

Data sourced from a study on selective N-alkylation of monoethanolamine under PTC conditions. researchgate.net

Phase Transfer Catalysis (PTC) in this compound Synthesis

Phase transfer catalysis (PTC) is a powerful synthetic technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. ptfarm.pl This methodology is particularly advantageous for the N-alkylation of amines as it often allows for milder reaction conditions, the use of inexpensive inorganic bases, and improved selectivity. acsgcipr.orgfzgxjckxxb.com

Mechanistic Insights into PTC-Mediated Alkylation

In the context of this compound synthesis, a typical PTC system would involve an aqueous solution of a base (e.g., potassium hydroxide) and an organic phase containing the ethanolamine, the decyl halide (alkylating agent), and the phase transfer catalyst. researchgate.net The phase transfer catalyst, commonly a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), plays a crucial role in transporting the deprotonated ethanolamine (the ethanolamine anion) from the aqueous or interfacial region into the organic phase where the reaction with the decyl halide occurs. ptfarm.pl

The mechanism can be summarized as follows:

The base in the aqueous phase deprotonates the ethanolamine at the interface between the two phases, forming the more nucleophilic ethanolamine anion. ptfarm.pl

The quaternary ammonium cation of the catalyst pairs with the ethanolamine anion to form a lipophilic ion pair.

This ion pair is extracted into the organic phase. ptfarm.pl

In the organic phase, the ethanolamine anion reacts with the decyl halide via an SN2 reaction to form this compound. acsgcipr.org

The catalyst cation then returns to the aqueous phase to repeat the cycle.

This process allows for a continuous reaction at the interface and in the organic phase, often leading to higher reaction rates and yields compared to conventional methods.

Optimization of Catalytic Systems for this compound Production

The efficiency of PTC for this compound synthesis can be optimized by carefully selecting the catalyst, base, solvent, and reaction conditions.

Catalyst Selection: The structure of the quaternary ammonium salt can significantly influence its catalytic activity. The lipophilicity of the catalyst is a key factor; it must be soluble enough in the organic phase to transport the anion but also have sufficient water solubility to return to the aqueous phase. acsgcipr.org Tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst for the N-alkylation of ethanolamine. researchgate.net

Base and Solvent: The choice of base and solvent system is critical. A combination of aqueous potassium hydroxide and an organic solvent like toluene has been found to be effective. The concentration of the base can also impact the reaction outcome.

Reaction Conditions: Parameters such as temperature and stirring rate are important for optimizing the reaction. A study on the selective N-alkylation of monoethanolamine with various alkyl bromides, including decyl bromide, under PTC conditions reported a yield of 68.2% for N-decylethanolamine. researchgate.net The reaction was carried out using TBAB as the catalyst at a temperature of 85-90°C for 3 hours.

The following table presents data on the N-alkylation of monoethanolamine with different alkyl bromides under PTC conditions, highlighting the effectiveness of this method for producing N-alkylethanolamines.

Table 2: N-Alkylation of Monoethanolamine (MEA) in a PTC System

| Alkyl Bromide | Reactant Ratio (MEA:RBr) | System | Yield of N-Monoalkylethanolamine (%) | Yield of N,N-Dialkylethanolamine (%) |

|---|---|---|---|---|

| Allyl Bromide | 1:1 | liq/liq | - | 29.6 |

| Allyl Bromide | 5:1 | liq/liq | 40.9 | 8.3 |

| Amyl Bromide | 1:1 | liq/liq | 7.3 | - |

| Amyl Bromide | 1:1 | liq/liq | 70.2 | - |

| Nonyl Bromide | 1:1 | liq/liq | 70.0 | - |

| Decyl Bromide | 1:1 | liq/liq | 68.2 | - |

This data is from a study on the selective N-alkylation of monoethanolamine in a PTC system. The reactions were conducted with 10 mol% TBAB at 60-65°C for 3 hours. For entries with amyl, nonyl, and decyl bromide, the temperature was 85-90°C. researchgate.net

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound (also known as 2-(decylamino)ethanol) is increasingly being evaluated through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles such as atom economy, the use of safer solvents, and catalysis are central to developing more sustainable synthetic routes.

Traditional methods for synthesizing N-alkylated aminoethanols often involve the N-alkylation of ethanolamine with an alkyl halide, such as decyl bromide. medcraveonline.com While effective, this method suffers from lower atom economy as it generates stoichiometric amounts of salt by-products. In contrast, modern catalytic approaches offer significantly greener alternatives.

One of the most promising green strategies is the direct N-alkylation of ethanolamine with 1-decanol, a process often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" reaction. rsc.org This method, typically catalyzed by transition metal complexes (e.g., based on ruthenium or iridium), involves the temporary dehydrogenation of the alcohol to an aldehyde intermediate. rsc.org The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the final product. The only by-product of this process is water, resulting in very high atom economy and making it an environmentally benign process. rsc.org

Reductive amination is another key green methodology for synthesizing this compound. wikipedia.org This can be achieved by reacting decanal (the aldehyde corresponding to 1-decanol) with ethanolamine, followed by the reduction of the intermediate imine. Reductive amination is considered a green process because it can often be performed as a one-pot reaction under mild conditions, which reduces waste from intermediate purification steps. wikipedia.org The use of heterogeneous catalysts and molecular hydrogen (H₂) as the reducing agent is particularly advantageous for its low cost and the benign nature of the reductant. Catalytic systems based on earth-abundant metals like iron and nickel are being actively researched to replace more expensive noble metal catalysts. researchgate.netd-nb.info

The choice of solvent is another critical aspect of green synthesis. Many modern protocols are shifting towards the use of water or other bio-compatible solvents, moving away from volatile and toxic organic solvents. tandfonline.com For instance, some chemoselective N-acylation reactions, a related transformation, have been successfully performed in aqueous buffer systems, demonstrating the feasibility of using water for amine modifications. tandfonline.comresearchgate.net

Biocatalysis represents a frontier in the green synthesis of N-substituted amino alcohols. The use of enzymes, such as imine reductases (IREDs), for reductive amination offers a highly selective and sustainable pathway. nih.gov These biocatalytic reactions proceed under mild conditions (neutral pH and ambient temperature) and in aqueous media, offering exquisite enantioselectivity, which is crucial in the synthesis of chiral pharmaceuticals. nih.gov

The following table provides a comparative overview of different synthetic routes to this compound, evaluated against key green chemistry metrics.

| Synthetic Route | Reactants | Catalyst/Reagent | By-product(s) | Atom Economy | Key Green Advantage(s) |

| N-Alkylation with Halide | Ethanolamine, Decyl Bromide | Base (e.g., KOH) | KBr, H₂O | Low | Well-established, simple procedure. medcraveonline.com |

| Direct Alkylation of Alcohol | Ethanolamine, 1-Decanol | Transition Metal Catalyst (e.g., Ru, Ir) | H₂O | Very High | Produces only water as a by-product. rsc.org |

| Reductive Amination | Ethanolamine, Decanal | Reducing Agent (e.g., H₂/Pd, NaBH₄) | Varies with reductant | High | Can be a one-pot reaction; H₂ is a clean reductant. wikipedia.org |

| Biocatalytic Reductive Amination | Ethanolamine, Decanal | Imine Reductase (IRED) | NAD(P)⁺ | High | Uses renewable biocatalysts; high selectivity; mild aqueous conditions. nih.gov |

Scalable Synthetic Routes and Industrial Implications for Academic Research

The transition of a synthetic methodology from a laboratory curiosity to a viable industrial process hinges on its scalability, robustness, and economic feasibility. For this compound, several synthetic routes show promise for large-scale production, each presenting unique challenges and opportunities that drive academic research.

Reductive amination stands out as a workhorse reaction in the industrial synthesis of amines. wikipedia.org Its scalability is well-documented. For industrial-scale production of this compound, the process would likely involve the continuous reaction of ethanolamine and decanal over a fixed-bed heterogeneous catalyst with a stream of hydrogen gas. researchgate.net This setup allows for continuous production and easy separation of the catalyst from the product stream, enhancing efficiency and reducing costs. Academic research in this area is focused on developing more active, selective, and durable catalysts, particularly those based on abundant and inexpensive metals like nickel or iron, to replace precious metals like palladium or platinum. d-nb.info Furthermore, optimizing reaction conditions to maximize yield and minimize side reactions, such as the self-coupling of the aldehyde, is a critical area of study. d-nb.info

The direct catalytic N-alkylation of ethanolamine with 1-decanol via the "borrowing hydrogen" mechanism is another highly attractive route for industrial application due to its exceptional atom economy. rsc.org The primary challenge for scalability is the development and cost of the catalyst. While homogeneous catalysts often show high activity and selectivity in lab-scale batch reactions, their separation from the product can be difficult and costly on a large scale. Therefore, a significant thrust of academic research is the "heterogenization" of these catalysts—anchoring the active metal complexes onto solid supports to combine the high performance of homogeneous catalysts with the practical advantages of heterogeneous ones. researchgate.net

Phase Transfer Catalysis (PTC) offers a practical and scalable method for the N-alkylation of ethanolamine with decyl halides. medcraveonline.com PTC is particularly well-suited for large-scale reactions involving reagents that are immiscible (e.g., an aqueous solution of ethanolamine and an organic solution of decyl halide). The catalyst, typically a quaternary ammonium salt, facilitates the transport of the amine anion to the organic phase for reaction. medcraveonline.com This technique often requires only simple equipment, operates under mild conditions, and can lead to high yields with high selectivity for mono-alkylation, which is a significant advantage over traditional methods that can produce mixtures of mono- and di-alkylated products. researchgate.net The industrial implication for academic research is the design of more efficient, recyclable, and cost-effective phase-transfer catalysts.

The industrial relevance of this compound provides a direct impetus for this academic research. It is a known intermediate in the synthesis of complex molecules, including the antibiotic telavancin. google.com Its amphiphilic structure also makes it and its derivatives useful as emulsifying agents, corrosion inhibitors, and components in cosmetic formulations. nih.govchemrxiv.org The demand from these sectors encourages academia to pursue synthetic routes that are not only efficient and high-yielding but also align with the growing industrial emphasis on sustainable and green manufacturing processes. uzh.ch Research into continuous flow synthesis, which can offer better control, safety, and efficiency compared to batch processing, is a key area where academic innovation can have a significant industrial impact. brad.ac.uk

The following table summarizes the key characteristics of scalable synthetic routes for this compound.

| Synthetic Route | Feedstock Availability | Catalyst/Reagents | Process Type | Scalability Challenges & Research Focus |

| Reductive Amination | Decanal can be produced from 1-decanol. | H₂ gas, Heterogeneous Catalyst (e.g., Ni, Pd, Fe) | Continuous (Fixed-Bed Reactor) | Catalyst deactivation; selectivity control; heat management. Focus on robust, non-noble metal catalysts. d-nb.info |

| Direct Alkylation of Alcohol | 1-Decanol is a bulk chemical. | Transition Metal Complex (e.g., Ru, Ir) | Batch or Continuous | Catalyst cost and separation (if homogeneous); catalyst lifetime. Focus on heterogenized or recyclable catalysts. rsc.org |

| Phase Transfer Catalysis (PTC) | Decyl halides are less common than alcohols. | Quaternary Ammonium Salts | Batch | Management of salt waste streams; cost and recycling of the phase-transfer catalyst. Focus on catalyst efficiency and stability. |

Advanced Analytical Techniques for Comprehensive N-decylaminoethanol Characterization

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the atomic composition, bonding arrangement, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. nmrdb.org One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide definitive evidence of a compound's identity and structure. nmrdb.org

¹H-NMR and ¹³C-NMR: In ¹H-NMR, the chemical shift, integration, and signal multiplicity (splitting pattern) of each peak correspond to the electronic environment, number of protons, and neighboring protons, respectively. huji.ac.il For N-Decylaminoethanol, the spectrum would show distinct signals for the protons on the terminal methyl group, the methylene groups of the decyl chain, the methylene groups adjacent to the nitrogen and oxygen, and the exchangeable protons of the N-H and O-H groups.

¹³C-NMR spectroscopy provides a peak for each unique carbon atom in the molecule. libretexts.org The chemical shift is indicative of the carbon's functionalization, with carbons bonded to electronegative atoms like oxygen and nitrogen appearing at higher chemical shifts (downfield). libretexts.orgdocbrown.info

Expected ¹H-NMR and ¹³C-NMR Data for this compound The following tables outline the predicted chemical shifts for the protons and carbons in this compound. Actual values may vary based on the solvent and experimental conditions.

Interactive Table: Predicted ¹H-NMR Chemical Shifts

| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (Terminal) | ~0.88 | Triplet | 3H |

| (CH₂)₈ (Chain) | ~1.26 | Multiplet | 16H |

| N-CH₂ (from decyl) | ~2.65 | Triplet | 2H |

| N-CH₂ (to ethanol) | ~2.75 | Triplet | 2H |

| O-CH₂ | ~3.64 | Triplet | 2H |

| N-H | Variable (broad) | Singlet | 1H |

Interactive Table: Predicted ¹³C-NMR Chemical Shifts

| Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (Terminal) | ~14.1 |

| (CH₂)₈ (Chain) | ~22.7 - 31.9 |

| N-CH₂ (from decyl) | ~49.5 |

| N-CH₂ (to ethanol) | ~50.8 |

2D NMR: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to confirm the assignments made in 1D spectra. libretexts.orgarizona.edu

¹H-¹H COSY: This experiment reveals proton-proton coupling interactions, typically through two or three bonds. nmrdb.org For this compound, cross-peaks would confirm the connectivity between adjacent methylene groups in the decyl chain and within the ethanolamine moiety (e.g., between N-CH₂ and O-CH₂ protons).

HSQC: This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. arizona.edu It provides an unambiguous link between the ¹H and ¹³C spectra, confirming the assignment of each CH, CH₂, and CH₃ group.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. miamioh.educhemicalbook.com When coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the analysis of individual components in a mixture. wpmucdn.com

The molecular weight of this compound (C₁₂H₂₇NO) is 201.35 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would appear at an m/z (mass-to-charge ratio) of 201. As it contains one nitrogen atom, this molecular weight is an odd number, consistent with the nitrogen rule. orgchemboulder.com

The fragmentation of the molecular ion is highly predictable and provides key structural evidence. The most common fragmentation pathways for aliphatic amines and alcohols involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen). orgchemboulder.comhmdb.canp-mrd.org

Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 201 | [CH₃(CH₂)₉NHCH₂CH₂OH]⁺ | Molecular Ion (M⁺) |

| 170 | [CH₃(CH₂)₉NHCH₂]⁺ | Alpha-cleavage with loss of •CH₂OH radical |

| 58 | [H₂N⁺=CHCH₂CH₂OH] or [CH₂=N⁺HCH₂CH₂OH] | Alpha-cleavage with loss of C₉H₁₉• (nonyl) radical. This is often the base peak for secondary amines. |

| 44 | [CH₂=N⁺H₂] | Further fragmentation of the ethanolamine moiety |

| 30 | [CH₂=NH₂]⁺ | Cleavage of the C-C bond in the ethanolamine moiety |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrations of molecular bonds. libretexts.org These techniques are excellent for identifying the functional groups present in a molecule, as different bond types (e.g., O-H, N-H, C-H, C-O) absorb energy at characteristic frequencies. drugbank.comglentham.com

IR spectroscopy measures the absorption of infrared radiation that causes a change in the dipole moment of a molecule. hmdb.ca Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on a change in the polarizability of a bond. The two techniques are complementary; vibrations that are strong in IR may be weak in Raman, and vice-versa. hmdb.ca For this compound, IR spectroscopy is particularly useful for identifying the polar O-H, N-H, C-O, and C-N bonds.

Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity/Description |

| 3400 - 3200 | O-H stretch | Alcohol (H-bonded) | Strong, Broad |

| 3350 - 3310 | N-H stretch | Secondary Amine | Medium, Broad |

| 2955 - 2920 | C-H stretch | Alkane (asymmetric) | Strong |

| 2870 - 2850 | C-H stretch | Alkane (symmetric) | Strong |

| 1465 | C-H bend | Alkane (methylene) | Medium |

| 1250 - 1000 | C-N stretch | Aliphatic Amine | Medium |

| 1070 - 1030 | C-O stretch | Primary Alcohol | Strong |

The applicability of XRD is contingent on the sample being a crystalline solid. Techniques include Single-Crystal XRD, which provides a complete structural solution, and X-Ray Powder Diffraction (XRPD), which is used to identify crystalline phases and assess purity. orgchemboulder.com As this compound is a liquid at room temperature, XRD analysis would require its conversion into a suitable crystalline salt or co-crystal, or analysis at low temperatures where it might solidify into a crystalline form.

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Identification

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for separating, identifying, and quantifying the components in a mixture. It is particularly crucial for assessing the purity of compounds by separating the main component from any related impurities or degradation products. For a compound like this compound, a common impurity could be a precursor such as n-decanol. Reversed-phase HPLC (RP-HPLC) is a frequently used mode where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar aqueous-organic mixture.

Ultra-High Performance Liquid Chromatography (UHPLC) is a more recent advancement that utilizes columns packed with smaller particles (typically sub-2 µm) and operates at much higher pressures than conventional HPLC. This results in significant improvements in analytical performance. libretexts.org

Key Advantages of UHPLC over HPLC:

Higher Resolution: The smaller particle size leads to more efficient separation, allowing for better distinction between closely related compounds.

Faster Analysis: The higher pressure allows for increased mobile phase flow rates, drastically reducing run times from tens of minutes to just a few minutes. libretexts.org

Increased Sensitivity: Peaks are typically sharper and narrower in UHPLC, which increases the peak height relative to the baseline noise, thereby enhancing sensitivity.

A typical RP-HPLC or UHPLC method for analyzing this compound and related impurities would involve the parameters outlined in the table below.

Interactive Table: Typical HPLC/UHPLC Method Parameters for Purity Analysis

| Parameter | HPLC | UHPLC |

|---|---|---|

| Column | C18, 3-5 µm particle size (e.g., 4.6 x 150 mm) | C18, <2 µm particle size (e.g., 2.1 x 50 mm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water/Buffer | Gradient or isocratic mixture of Acetonitrile and Water/Buffer |

| Detector | Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or MS | Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or MS |

| Flow Rate | 0.8 - 1.5 mL/min | 0.4 - 0.8 mL/min |

| Pressure | < 6,000 psi (< 400 bar) | > 6,000 psi, up to 19,000 psi (> 400 bar, up to 1300 bar) |

| Analysis Time | 15 - 30 minutes | 2 - 10 minutes |

Gas Chromatography (GC) for Volatile Compound Profiling

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Given the nature of this compound and its potential precursors or degradation products, GC is highly applicable for creating a volatile compound profile. The analysis of ethanolamines by GC can be challenging due to their low volatility and the propensity for amine groups to cause peak tailing on standard columns. phenomenex.com However, these challenges can be overcome with appropriate methodology.

Direct injection of the sample into the GC system is often possible, avoiding complex derivatization steps and thus improving efficiency. google.com A key aspect is the selection of the chromatographic column. Specially deactivated columns, such as those with a Zebron ZB-5MSplus phase or a DB-624UI, are recommended to achieve good peak shapes for ethanolamines. phenomenex.comgoogle.com The analysis is typically performed using a temperature program to ensure the elution of compounds with different boiling points. nist.gov For detection, a Flame Ionization Detector (FID) can be used for quantification, while coupling the GC to a Mass Spectrometer (MS) provides definitive identification of the compounds based on their mass spectra. notulaebotanicae.ro

A recent patent for determining ethanolamine substances highlights a method using a DB-624UI column with a non-split injection mode. google.com The mass spectrometry conditions involved an electron ionization (EI) source and a combination of SCAN mode for qualitative identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. google.com

| Parameter | Condition |

|---|---|

| Chromatographic Column | DB-624UI or similar deactivated phase |

| Injection Mode | Splitless (1 µL) |

| Inlet Temperature | 240 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temperature 35-50 °C, followed by a ramp to 260 °C |

| MS Interface Temp. | 250 °C |

| Ionization Mode | Electron Ionization (EI), 70eV |

| Ion Source Temp. | 230 °C |

| Mass Scan Range | 30-450 amu |

Advanced Chromatographic Modes (e.g., Reverse-Phase, Size-Exclusion, Ion-Exchange)

High-Performance Liquid Chromatography (HPLC) offers several separation modes that can be tailored for the analysis of this compound, which is less volatile and more polar than compounds typically analyzed by GC.

Reverse-Phase (RP) Chromatography : This is the most widely used HPLC mode, separating molecules based on their hydrophobicity. wikipedia.orgsepscience.com this compound, with its ten-carbon alkyl chain, possesses significant hydrophobic character and will be well-retained on a non-polar stationary phase, such as C18 or C8. wikipedia.org The mobile phase typically consists of a mixture of water and a miscible organic solvent like acetonitrile or methanol. wikipedia.org For amine-containing compounds, peak shape can be poor due to interactions with residual silanols on the silica-based stationary phase. To counteract this, a small amount of an acid, such as trifluoroacetic acid (TFA), is often added to the mobile phase. chromforum.org The TFA serves two purposes: it lowers the pH to ensure the amine is consistently protonated and it acts as an ion-pairing agent, further improving peak shape and resolution. chromforum.org A method for a related compound, 2-[2-(Diethylamino)ethoxy]ethanol, utilizes a reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Size-Exclusion Chromatography (SEC) : While primarily used for separating large macromolecules like proteins based on their hydrodynamic volume, SEC can also provide insights into smaller molecules. nih.gov For a compound like this compound, the separation mechanism would not be purely size-based. Studies on alcohols and amino acids have shown that hydrophobic interactions with the SEC gel packing can significantly influence elution time. researchgate.netacs.orgacs.org Specifically, for alcohols, the elution volume increases with the length of the carbon chain, meaning this compound would be retained longer on the column than shorter-chain amino alcohols due to hydrophobic interactions, a non-ideal SEC effect. acs.orgacs.org

Ion-Exchange Chromatography (IEX) : IEX separates molecules based on their net charge. shimadzu.com.sggsconlinepress.com The tertiary amine group in this compound can be protonated in a mobile phase with a pH below its pKa, resulting in a positively charged molecule. This allows it to be retained on a cation-exchange column, which has a negatively charged stationary phase. cytivalifesciences.com Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase. cytivalifesciences.com This technique is highly effective for separating this compound from neutral, non-ionic, or anionic impurities and has been established as a method for determining various amines. thermofisher.com

| Chromatographic Mode | Principle of Separation | Application for this compound |

|---|---|---|

| Reverse-Phase (RP) | Partitioning based on hydrophobicity. wikipedia.org | Separates based on the C10 alkyl chain; mobile phase additives (e.g., TFA) improve peak shape. chromforum.org |

| Size-Exclusion (SEC) | Separation based on molecular size, but influenced by non-ideal interactions. researchgate.netacs.org | Hydrophobic interactions with the stationary phase would be a dominant factor, causing retention. acs.org |

| Ion-Exchange (IEX) | Reversible interaction based on net surface charge. cytivalifesciences.com | The protonated amine group interacts with a cation-exchange resin for separation from non-cationic species. thermofisher.com |

Electrophoretic Methods (e.g., Capillary Electrophoresis) for High-Resolution Separation

Capillary Electrophoresis (CE) is a powerful analytical technique known for its high separation efficiency, short analysis times, and minimal sample consumption. diva-portal.org It separates charged species in a narrow capillary under the influence of a high electric field. longdom.org

For the analysis of this compound, Capillary Zone Electrophoresis (CZE), the simplest mode of CE, is highly suitable. diva-portal.org In a buffer with an acidic pH, the amine functional group of this compound becomes protonated, giving the molecule a positive charge. This allows it to migrate through the capillary toward the cathode at a rate dependent on its charge-to-size ratio. diva-portal.orglongdom.org This technique offers extremely high resolution, making it ideal for separating this compound from closely related impurities that might be difficult to resolve by HPLC. diva-portal.org Furthermore, non-aqueous CE, where the aqueous buffer is replaced with organic solvents, has been shown to be effective for separating amphiphilic compounds similar to this compound, potentially offering alternative selectivity. conicet.gov.ar

Hyphenated Analytical Platforms for Integrated Data Acquisition

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a synergistic approach to analysis, offering both separation and identification in a single run. ajrconline.orgchromatographytoday.com For this compound, the most powerful hyphenated platforms are GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) : As discussed previously, this platform is ideal for analyzing the volatile components related to this compound. numberanalytics.com The gas chromatograph separates the individual compounds from the mixture, which are then introduced into the mass spectrometer. The MS provides a mass spectrum for each component, which acts as a chemical fingerprint, allowing for unambiguous identification by comparing it to spectral libraries or by interpreting its fragmentation pattern. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is arguably the most versatile and powerful technique for the comprehensive characterization of this compound. numberanalytics.com It combines the separation capabilities of HPLC (in any of the modes discussed in 3.2.3) with the sensitive and selective detection of mass spectrometry. ajrconline.orgactascientific.com For instance, an RP-HPLC system can be coupled to an MS detector. As this compound and any impurities elute from the column, they are ionized (e.g., using electrospray ionization, ESI) and their mass-to-charge ratio is determined. researchgate.net This provides not only the retention time but also the molecular weight of the parent compound and any impurities. mdpi.com Furthermore, using tandem mass spectrometry (LC-MS/MS) allows for structural elucidation through controlled fragmentation of the parent ion, providing a high degree of confidence in compound identification. lcms.cz

| Platform | Separation Principle | Detection Principle | Primary Application |

|---|---|---|---|

| GC-MS | Volatility / Boiling Point | Mass-to-charge ratio of fragments | Profiling of volatile and semi-volatile impurities and related compounds. nih.gov |

| LC-MS | Hydrophobicity, Charge, or Size | Mass-to-charge ratio of molecular ion | Separation, identification, and quantification of the main compound and non-volatile impurities. mdpi.com |

Applications of N-decylaminoethanol in Materials Science Research

Integration into Polymer Systems and Composites

The incorporation of N-Decylaminoethanol into polymer systems and composites is an area of growing interest, primarily due to its potential to modify polymer properties and enhance performance. As an amino alcohol, it can act as a monomer or a modifying agent in various polymerization processes.

One key application lies in the neutralization of acidic polymers. For instance, in acrylic polymer systems, amino alcohols can be used to neutralize the carboxylic acid monomers. google.com This neutralization step is crucial for controlling the pH and stability of the polymer dispersion. The long decyl chain of this compound can also introduce hydrophobicity into the polymer backbone, influencing properties such as water resistance and adhesion.

Furthermore, amino alcohols are integral components in the synthesis of certain biodegradable and functional polymers. For example, poly(ester amide) elastomers have been synthesized using amino alcohols, resulting in materials with robust mechanical properties and biocompatibility. nih.gov While specific research on this compound in this context is not widely published, its structural similarity to other amino alcohols suggests its potential as a monomer in the creation of novel polymers with tailored degradation rates and mechanical characteristics. The amidation of plant oils with various amino alcohols has also been explored to create polymers with a wide range of glass transition temperatures, indicating that the choice of amino alcohol, such as this compound, could precisely control the thermal and mechanical properties of the resulting bio-based polymers. rsc.org

The table below summarizes the potential roles of this compound in polymer systems.

| Application Area | Potential Role of this compound | Resulting Polymer Property |

| Acrylic Polymers | Neutralizing agent for carboxylic acid monomers | pH stability, controlled viscosity |

| Poly(ester amide)s | Monomer in polycondensation reactions | Biocompatibility, tailored mechanical properties |

| Bio-based Polymers | Reactant with plant oil derivatives | Controlled thermal and mechanical properties |

Surface Science and Functional Coatings

In the realm of surface science, this compound's molecular structure makes it a compelling candidate for creating functional coatings. Its ability to modify surface properties stems from the presence of both a hydrophilic head (the amino and hydroxyl groups) and a hydrophobic tail (the decyl chain).

This amphiphilic character allows it to act as a surfactant, which can be utilized in the formulation of coatings to control wetting and adhesion. For example, amino alcohols are known to be effective dispersants for pigments in waterborne coatings, leading to improved optical and barrier properties. pcimag.com The long alkyl chain of this compound could enhance the interaction with pigment surfaces and the polymer matrix, leading to more stable and uniform coatings.

Moreover, this compound can be chemically grafted onto surfaces to impart specific functionalities. The amine and hydroxyl groups provide reactive sites for attachment to various substrates. A patent for poly(beta-amino alcohols) suggests their use in biomedical coatings for medical devices and implants, where they can reduce inflammation and fibrosis. google.com The long decyl chain in a this compound-based polymer could further enhance the hydrophobic nature of such coatings, potentially improving their resistance to biofouling. Research on the surface modification of layered polysilane with n-alkylamines has shown that the length of the alkyl chain influences the interlayer distance and the formation of regularly stacked structures, a principle that could be extended to this compound for creating tailored surface architectures. researchgate.net

Development of Advanced Functional Materials

The development of advanced functional materials often relies on the precise control of molecular architecture, and this compound offers a versatile building block for this purpose. Its ability to participate in various chemical reactions allows for its integration into materials designed for specific functions.

For example, the synthesis of functional polymers with responsive properties can be achieved by incorporating monomers with specific chemical groups. While direct research is limited, the principles of using amino alcohols to create thermoresponsive and CO2-responsive polymers have been demonstrated. osti.gov The decyl group in this compound could introduce a hydrophobic element that influences the lower critical solution temperature (LCST) behavior of such polymers.

Furthermore, the creation of self-healing materials is an active area of research. Some self-healing coatings utilize a phase-separated morphology to deliver a healing agent to a damaged site. neicorporation.com The amphiphilic nature of this compound could be exploited to create such phase-separated domains within a polymer matrix, contributing to the development of self-repairing materials.

The table below outlines potential contributions of this compound to advanced functional materials.

| Functional Material Type | Potential Role of this compound | Potential Functionality |

| Responsive Polymers | Monomer or modifying agent | Thermo- or CO2-responsive behavior |

| Self-Healing Materials | Component to create phase-separated morphology | Delivery of healing agent |

| Biocompatible Materials | Component of poly(ester amide) elastomers | Controlled degradation and mechanical properties |

Nanomaterial Fabrication and this compound as a Stabilizer/Modifier

In the field of nanotechnology, the synthesis of stable, well-dispersed nanoparticles is crucial for their application. This compound has the potential to act as an effective stabilizer or capping agent during nanomaterial fabrication due to its molecular structure.

The amine group can coordinate with the surface of metal or metal oxide nanoparticles, while the long decyl chain can provide steric hindrance, preventing the nanoparticles from aggregating. mdpi.com This stabilization is essential for maintaining the unique properties of the nanomaterials that arise from their small size. Studies on other amino alcohols have shown their effectiveness as capping agents for gold nanoparticles, where they also provide functional groups for further conjugation. nih.gov

The dual functionality of this compound (amine and hydroxyl groups) offers multiple points of interaction with the nanoparticle surface and the surrounding medium, potentially leading to more robust stabilization compared to single-functional-group stabilizers. The hydrophobic decyl chain can also influence the dispersibility of the nanoparticles in different solvents, allowing for their incorporation into various matrices, such as polymer nanocomposites. While specific studies detailing the use of this compound as a nanoparticle stabilizer are not prevalent, the general principles of using amino alcohols and long-chain amines as capping agents are well-established. researchgate.netresearchgate.net

This compound in Specialized Material Development (e.g., optoelectronic devices)

The application of this compound in specialized materials, such as those for optoelectronic devices, is an emerging area of investigation. The functional groups of this compound can be leveraged to influence the electronic properties of materials used in devices like polymer light-emitting diodes (PLEDs) and organic solar cells.

Research has shown that amino-functionalized polymers can be used as cathode interlayers in PLEDs to improve electron injection from high work-function metals. sciengine.com The amino group of this compound, if incorporated into a polymer backbone, could serve a similar purpose. The long alkyl chain might also affect the morphology of the polymer film, which in turn influences charge transport and device efficiency.

Furthermore, the modification of electrode surfaces with amine-containing molecules has been shown to alter their work function, which is a critical parameter in optoelectronic device performance. researchgate.net this compound could potentially be used to modify the surface of transparent conductive oxides like indium tin oxide (ITO), tuning the energy levels for better charge injection or extraction in organic electronic devices. While direct patenting or extensive research on this compound for optoelectronics is not yet prominent, the foundational research on related amino-functionalized materials points towards a promising future for its application in this high-tech field. google.comgoogle.com

Catalytic Applications of N-decylaminoethanol

N-Decylaminoethanol as a Ligand in Metal-Catalyzed Reactions

This compound possesses structural features—a secondary amine and a primary alcohol—that allow it to act as a bidentate ligand, coordinating with metal centers through its nitrogen and oxygen atoms. Ligands are crucial in transition metal catalysis as they modulate the metal center's electronic and steric properties, thereby influencing the catalyst's reactivity, selectivity, and stability. nih.govchemijournal.com The long decyl group on the nitrogen atom introduces significant steric bulk and lipophilicity, which can be advantageous in specific catalytic systems.

The ability of a ligand to influence a metal's catalytic activity is fundamental to designing effective catalysts. chemijournal.com Ligands like this compound, which contain sp3-hybridized nitrogen atoms, typically function as σ-donors. frontiersin.org In the context of palladium catalysis, for instance, the development of new ligand platforms is a primary driver of innovation, allowing for control over the metal's reactivity. nih.gov While extensive research exists on various N-donor ligands, including phosphines and N-heterocyclic carbenes (NHCs), specific studies detailing the application of this compound as a ligand in metal-catalyzed reactions are not extensively documented in the available literature. nih.govfrontiersin.org However, its structural similarity to other amino alcohols suggests potential applications in reactions where bidentate N,O-ligands are employed. The synthesis of related N-alkylated aminoethanols has been explored, indicating the accessibility of this class of compounds for potential catalytic applications. researchgate.net

Role in Homogeneous and Heterogeneous Catalysis

Catalysis is broadly classified into homogeneous and heterogeneous catalysis, distinguished by whether the catalyst exists in the same phase as the reactants. allen.in

Homogeneous Catalysis: In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity. rsc.org The design of molecular catalysts, such as a metal complex with an this compound ligand, would fall under this category. The properties of the ligand directly impact the catalytic cycle. upertis.ac.id Homogeneous catalysts are central to the synthesis of fine chemicals and pharmaceuticals. rsc.org However, a significant challenge is the separation of the catalyst from the product mixture for reuse. rsc.orgmdpi.com

Heterogeneous Catalysis: Heterogeneous catalysts operate in a different phase from the reactants, offering advantages in separation, recovery, and recycling. mdpi.comcademix.org A potential application for this compound in this area would be its immobilization onto a solid support. For instance, it could be grafted onto materials like silica, zeolites, or polymers. cademix.orgmdpi.com This "heterogenization" of a homogeneous catalyst aims to combine the high selectivity of molecular catalysts with the practical benefits of solid catalysts. nih.gov Such supported catalysts are crucial in industrial processes, including the synthesis of major chemical commodities. cademix.orgnih.gov While the principles of creating such supported catalysts are well-established, specific examples of this compound-based heterogeneous catalysts are not detailed in the available research.

Interactive Table: Comparison of Catalysis Types

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Phase | Catalyst and reactants in the same phase | Catalyst and reactants in different phases |

| Activity/Selectivity | Often high | Can be lower, surface-dependent |

| Catalyst Separation | Difficult and often expensive | Generally straightforward |

| Recycling | Challenging | Easier to implement |

| Example | Metal complex in a solution | Solid catalyst in a gas/liquid reaction |

This compound in Organic Transformations and Fine Chemical Synthesis

Organic synthesis relies heavily on catalytic methods to construct complex molecules efficiently. mdpi.com this compound itself is synthesized through organic reactions, such as the N-alkylation of ethanolamine. researchgate.net More significantly, it serves as a key intermediate in the synthesis of more complex molecules. A notable example is its use as a precursor in the synthesis of the lipoglycopeptide antibiotic, Telavancin. google.com This highlights its role as a building block in the production of fine chemicals and active pharmaceutical ingredients (APIs). google.comvalsynthese.chkawakenfc.co.jp

The production of fine chemicals often involves multi-step syntheses where intermediates like this compound are crucial. nih.govrsc.org The field of agrochemical synthesis also utilizes a wide array of chemical compounds produced through catalytic processes. evonik.com While direct catalytic use of this compound in a specific, named organic transformation is not prominently reported, its role as a synthetic intermediate underscores its importance in the broader landscape of fine chemical production. google.comcymitquimica.com

Emerging Catalytic Roles (e.g., Photocatalysis, Electrocatalysis)

Scientific research is continuously exploring new frontiers in catalysis, with photocatalysis and electrocatalysis emerging as promising fields for sustainable chemical transformations. universiteitleiden.nl

Photocatalysis utilizes light to drive chemical reactions, often employing semiconductor materials. nih.gov These reactions are pivotal for applications ranging from pollutant degradation to energy conversion. nih.gov Ligands and surface modifications can play a role in enhancing the efficiency of photocatalytic systems. There is no specific information found regarding this compound in this context.

Electrocatalysis involves the use of catalysts at electrode surfaces to facilitate electrochemical reactions, such as the ethanol oxidation reaction or CO2 reduction. universiteitleiden.nlnih.gov The design of the electrode surface and the catalysts deposited on it are critical for performance. nih.gov

While these fields are rapidly advancing, the specific application or investigation of this compound as a ligand or component in photocatalytic or electrocatalytic systems has not been documented in the available literature. The general principles involve designing catalysts that can efficiently use light or electrical energy, and while this compound has functional groups that could potentially interact with catalytic surfaces, its specific role in these emerging areas remains an open field for investigation. universiteitleiden.nlnih.gov

Design and Synthesis of this compound-Based Catalysts

The design of a catalyst is a multi-step process that involves selecting an active metal and a ligand system to achieve desired performance for a specific reaction. rsc.orgclariant.com The synthesis of a catalyst based on this compound would first require the synthesis of the ligand itself. A common route to this compound is the reaction between aminoethanol and a decyl halide or by reacting n-decanol with aminoethanol under specific conditions. researchgate.netgoogle.com

Once the ligand is obtained, it can be reacted with a metal precursor to form a homogeneous catalyst complex. The choice of metal would depend on the target reaction (e.g., palladium for cross-coupling, rhodium for hydroformylation). chemijournal.comfrontiersin.org

For a heterogeneous catalyst, the design would involve immobilizing the this compound ligand or its metal complex onto a solid support. nih.govnih.gov This can be achieved through several methods:

Covalent Grafting: Chemically bonding the ligand to the surface of a support like silica.

Encapsulation: Trapping the catalytic complex within the pores of a material like a zeolite or a metal-organic framework (MOF). mdpi.com

Adsorption: Physical adsorption of the complex onto a high-surface-area support.

The table below outlines a general, hypothetical process for the synthesis of such catalysts.

Interactive Table: Hypothetical Synthesis of this compound-Based Catalysts

| Step | Homogeneous Catalyst | Heterogeneous Catalyst (Supported) |

|---|---|---|

| 1. Ligand Synthesis | Synthesize this compound. google.com | Synthesize this compound. google.com |

| 2. Catalyst Preparation | React this compound with a metal salt (e.g., PdCl2) in a suitable solvent. | Functionalize a solid support (e.g., silica), then react with the ligand, followed by metallation. |

| 3. Isolation & Purification | Isolate the metal-ligand complex by precipitation or crystallization. | Wash the solid-supported catalyst to remove unreacted precursors. |

| 4. Characterization | Characterize using techniques like NMR, IR spectroscopy, and X-ray crystallography. | Characterize using solid-state techniques like XRD, SEM, and elemental analysis. |

Environmental Fate and Degradation Studies of N-decylaminoethanol

Biotic Degradation Pathways in Terrestrial and Aquatic Environments

The biodegradation of alkanolamines, the chemical class to which N-Decylaminoethanol belongs, is a significant pathway for their removal from the environment. nih.govup.pt Microorganisms such as bacteria and fungi are the primary drivers of this process, utilizing the compounds as a source of carbon, nitrogen, and energy. up.ptidfa.org The rate and extent of biodegradation are influenced by the molecular structure of the alkanolamine and environmental conditions.

Generally, alkanolamines are considered to be susceptible to biodegradation, which prevents their long-term persistence in soil and water. nih.gov The structure of the amine plays a crucial role; primary and secondary alkanolamines tend to biodegrade more readily than tertiary and sterically hindered ones. miljodirektoratet.noresearchgate.net As a secondary amine, this compound is expected to be biodegradable. The degradation process involves microbial populations in soil, surface waters, and wastewater treatment facilities, with reported half-lives for various alkanolamines ranging from one day to two weeks, depending on factors like microbial acclimation. nih.gov

The aerobic biodegradation pathways for alkanolamines typically involve the oxidation of the alcohol group and dealkylation, the removal of the decyl group. up.pt Microorganisms can cleave the carbon-nitrogen bond, breaking the molecule into smaller, less complex substances that can then be integrated into microbial metabolic cycles. up.ptnormecows.com In terrestrial environments, soil microbes play a vital role in this degradation, while in aquatic systems, both free-floating and sediment-dwelling bacteria contribute to the process. up.pt

Table 1: Factors Influencing the Biotic Degradation of Alkanolamines

| Factor | Influence on Degradation Rate |

|---|---|

| Molecular Structure | Primary and secondary amines generally degrade faster than tertiary amines. miljodirektoratet.noresearchgate.net |

| Acclimation | Prior exposure of microbial communities to the compound can lead to faster degradation. nih.gov |

| Oxygen Availability | Aerobic degradation is typically faster than anaerobic degradation. miljodirektoratet.no |

| Nutrient Availability | The presence of other nutrients can affect microbial activity and degradation rates. idfa.org |

| Temperature & pH | Optimal conditions enhance microbial metabolism and enzymatic activity. |

Environmental Monitoring Techniques for this compound

Effective environmental monitoring is essential to determine the concentration and distribution of chemical compounds in various environmental matrices like water, soil, and air. researchgate.netnih.gov For a compound like this compound, a combination of field sampling and laboratory analysis would be employed.

Sampling techniques would involve collecting water samples from various depths, soil cores from different strata, and air samples using active or passive samplers. gxpcellators.com In the laboratory, analytical techniques would be required to separate the target compound from a complex matrix and quantify it.

Given its chemical structure, the most probable analytical methods for this compound would include:

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating volatile and semi-volatile organic compounds and identifying them based on their mass-to-charge ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for non-volatile or thermally sensitive compounds. This method separates compounds in a liquid phase before detection by mass spectrometry. nih.gov

These techniques offer high sensitivity and specificity, allowing for the detection of trace levels of contaminants in environmental samples. nih.gov The development of a specific monitoring method would require the establishment of protocols for sample extraction, clean-up, and instrumental analysis, validated to ensure accuracy and reliability.

Ecotoxicological Implications and Environmental Risk Assessment

Ecotoxicology studies the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem levels. orst.edu An environmental risk assessment (ERA) for this compound would evaluate its potential to cause adverse effects in the environment by comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs). europa.eusetac.org

The ecotoxicological profile of alkanolamines generally indicates low toxicity to most aquatic organisms studied. nih.gov However, toxicity can vary based on the specific compound and the test species. Standard ecotoxicological tests would be required to determine the acute and chronic toxicity of this compound to representative aquatic and terrestrial organisms.

Key ecotoxicological endpoints include:

Acute toxicity to fish: (e.g., 96-hour LC50)

Acute toxicity to aquatic invertebrates: (e.g., 48-hour EC50 for Daphnia magna)

Toxicity to algae: (e.g., 72-hour growth inhibition test) diva-portal.org

Based on its chemical properties, such as a calculated octanol-water partition coefficient (log Kow) of 3.6, this compound has a moderate potential for bioaccumulation in aquatic organisms. nih.gov However, its expected rapid biodegradation would likely mitigate significant bioaccumulation in the food web. nih.gov

The ERA process involves several steps:

Hazard Identification: Determining the intrinsic hazardous properties of the substance.

Dose-Response Assessment: Quantifying the relationship between exposure and the incidence of adverse effects.

Exposure Assessment: Predicting the concentration of the substance in various environmental compartments. env.go.jp

Risk Characterization: Integrating the hazard and exposure assessments to estimate the probability and magnitude of environmental risk. europa.eumdpi.com

Remediation Strategies for this compound Contamination

In the event of environmental contamination with this compound, several remediation strategies could be considered, depending on the specific site conditions, the extent of contamination, and the environmental matrix (soil, groundwater, or surface water). researchgate.net

For contaminated soil, common remediation options include:

Excavation and Disposal: The physical removal of contaminated soil to a designated landfill. This is a direct but often costly approach. pops.int

Soil Washing: An ex-situ process where excavated soil is washed with a liquid solution (water, sometimes with additives like surfactants) to extract the contaminant. researchgate.net

Bioremediation: This involves stimulating the activity of indigenous microorganisms or introducing specialized microbes to degrade the contaminant in-situ or ex-situ. Given that this compound is expected to be biodegradable, this could be a highly effective and environmentally friendly option. idfa.org

For contaminated water (groundwater or surface water), strategies include:

Pump and Treat: Extracting contaminated water and treating it above ground using methods like activated carbon adsorption, which is effective for removing organic compounds.

In-Situ Bioremediation: Introducing nutrients or oxygen into the subsurface to enhance the natural microbial degradation of the contaminant in groundwater.

Permeable Reactive Barriers (PRBs): Installing a subsurface barrier containing reactive materials that can intercept and treat a contaminant plume as it flows through.

The selection of the most appropriate remediation technology requires a thorough site characterization and a feasibility study to evaluate the effectiveness, cost, and environmental impact of each option. researchgate.netepa.gov

Patent Landscape and Academic Intellectual Property for N-decylaminoethanol

Analysis of Existing Patents Related to N-Decylaminoethanol and its Applications

An analysis of the patent landscape reveals that this compound is a component in various inventions, primarily centered around its chemical properties and applications in synthesis and formulations. Patents related to this compound can be broadly categorized.

One significant area of patenting activity involves the use of this compound as an intermediate in the synthesis of more complex molecules. For instance, it is a cited starting material in patents for the synthesis of Telavancin, an antibiotic. google.com The processes often involve protecting the amino group, followed by oxidation to yield an aldehyde, which is a crucial building block for the final product. google.com

Another category of patents focuses on the compound's use in various formulations. For example, it has been included in compositions for industrial applications, such as in corrosion inhibitors or as a component in cleaning solutions. googleapis.com The amphiphilic nature of this compound, with its polar amino-alcohol head and nonpolar decyl tail, makes it suitable for such applications.

The search for patents can be conducted through various databases such as the United States Patent and Trademark Office (USPTO), Espacenet, and others. www.gov.ukuspto.govuspto.gov These platforms provide access to patent documents, which include detailed descriptions of the inventions, claims, and the names of the inventors and assignees. www.gov.ukuspto.gov

Identification of Key Inventive Concepts and Patented Technologies

The core inventive concepts surrounding this compound revolve around its utility as a chemical intermediate and a functional ingredient in various formulations.

A key inventive concept is its role in the synthesis of pharmaceutical compounds. google.com For example, a patent describes a method for synthesizing a Telavancin intermediate where this compound is a starting material. google.com The invention lies in the specific reaction conditions and purification methods used to achieve a high yield and purity of the desired product. google.com

Another significant inventive concept is the use of this compound and its derivatives in the production of surfactants and as a buffering agent in pharmaceutical and cosmetic formulations. researchgate.net Its ability to stabilize emulsions is also a patented technology. researchgate.net

The following interactive table summarizes some of the key patented technologies involving this compound:

| Patented Technology | Description | Key Inventive Concept |

| Synthesis of Telavancin Intermediate | Use of this compound as a starting material in a multi-step synthesis. google.com | Efficient and scalable process for producing a key building block for an antibiotic. google.com |

| Corrosion Inhibitor Formulations | Incorporation of this compound into formulations to protect metal surfaces from corrosion. | The molecule's ability to form a protective layer on metal surfaces. |

| Surfactant Production | Use of this compound as a precursor for the synthesis of novel surfactants. researchgate.net | The amphiphilic nature of the molecule, which can be modified to create surfactants with specific properties. researchgate.net |

| Emulsion Stabilization | Application of this compound in cosmetic and pharmaceutical emulsions to prevent phase separation. researchgate.net | The compound's ability to reduce interfacial tension between oil and water phases. researchgate.net |

Strategic Considerations for Intellectual Property Protection in Academic Research

For academic researchers working with this compound, several strategic considerations are crucial for protecting their intellectual property (IP). ipoi.gov.ie Intellectual property rights, such as patents, are legal protections for inventions and creations of the mind. axiomlaw.comnih.gov

A primary strategy is early-stage patenting. ip-research.org Filing a provisional patent application before any public disclosure, such as a conference presentation or journal publication, is essential to preserve novelty, a key requirement for patentability. dlapiper.comcbs.dk This provides a priority date for the invention. ipaustralia.gov.au

Furthermore, academic researchers should consider the breadth of their patent claims. dlapiper.com Instead of only claiming the specific compound, it may be strategic to claim a broader class of related compounds or their use in a particular application. ox.ac.uk This can prevent competitors from making minor modifications to the molecule to circumvent the patent. ip-research.org

Collaboration with the university's technology transfer office is also a critical step. youtube.com These offices can provide expertise in patent filing, prosecution, and licensing negotiations. cttc.co They can also help in conducting thorough patent searches to assess the novelty and patentability of an invention. drugpatentwatch.com

Technology Transfer and Commercialization Potential Arising from this compound Research

Research on this compound holds significant potential for technology transfer and commercialization. cttc.co Technology transfer is the process of moving scientific findings from a research institution to the commercial sector for development into new products and services. acquisition.goveuropa.eu

The primary avenue for commercialization is through licensing agreements with established pharmaceutical or chemical companies. hbs.edu These companies have the resources and expertise to conduct further development, navigate the regulatory approval process, and bring a product to market. smw.ch

Another pathway is the formation of a spin-out or startup company. inpart.io This is a viable option if the research has led to a platform technology with multiple potential applications. youtube.com University technology transfer offices often provide support and resources for faculty and students interested in creating new ventures. cttc.co

The commercial potential of this compound research lies in its diverse applications. For instance, new derivatives with enhanced properties could lead to more effective corrosion inhibitors, surfactants, or even new therapeutic agents. The development of more efficient and cost-effective synthesis methods for this compound and its derivatives also presents a commercial opportunity. google.com

Collaborative Research and Patenting Frameworks within Academia and Industry

Collaborative research between academia and industry is a powerful mechanism for advancing the development and commercialization of technologies related to this compound. smw.chunica-network.eu These collaborations can take various forms, including sponsored research agreements, joint development agreements, and strategic partnerships. inpart.io

A crucial component of these collaborations is the establishment of a clear intellectual property framework from the outset. mcgill.cahhs.gov This is typically achieved through a collaborative research agreement (CRA). nih.gov The CRA should define the scope of the research, the contributions of each party, and the ownership and licensing rights to any resulting intellectual property. mcgill.ca

Several models for academic-industry collaborations exist. smw.ch In a typical model, the industry partner provides funding and in-kind resources, while the academic institution conducts the research. acs.org The resulting intellectual property may be jointly owned, or the industry partner may have an exclusive option to license the technology. nih.gov

Open innovation models are also gaining traction, where multiple parties can share data and information to accelerate scientific progress. acs.org Regardless of the model, clear communication and a mutual understanding of each other's goals and cultures are essential for a successful collaboration. smw.chacs.org

Q & A